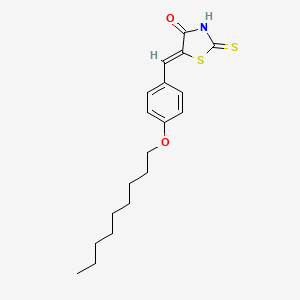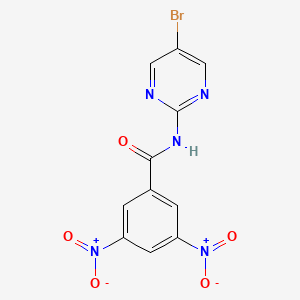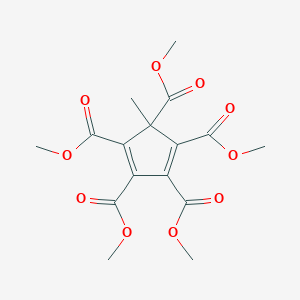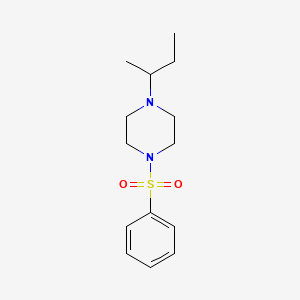![molecular formula C23H26N2S B10883845 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound with a molecular formula of C23H26N2S This compound features a piperazine ring substituted with a methylsulfanylbenzyl group and a naphthalen-1-ylmethyl group
準備方法
The synthesis of 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methylsulfanylbenzyl)piperazine with 1-bromonaphthalene under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
化学反応の分析
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the naphthyl group or the piperazine ring.
Substitution: The benzyl and naphthyl groups can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group results in the formation of sulfoxides or sulfones, while reduction can lead to the formation of partially or fully reduced derivatives.
科学的研究の応用
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to determine its potential therapeutic applications. It may have activity against certain diseases or conditions, although more studies are needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine is not fully understood. it is believed to interact with molecular targets through its piperazine ring and aromatic groups. These interactions may involve binding to receptors or enzymes, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-[4-(Methylsulfanyl)benzyl]piperazine: This compound lacks the naphthyl group, making it less complex and potentially less active in certain applications.
1-[4-(Methylsulfanyl)benzyl]-4-(2-naphthylmethyl)piperazine: This is a closely related compound with a similar structure but different substitution pattern on the naphthyl group.
The uniqueness of this compound lies in its combination of the methylsulfanylbenzyl and naphthalen-1-ylmethyl groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C23H26N2S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
1-[(4-methylsulfanylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2S/c1-26-22-11-9-19(10-12-22)17-24-13-15-25(16-14-24)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-18H2,1H3 |
InChIキー |
XWKMOTFEZMVVPW-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10883779.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)


methanone](/img/structure/B10883815.png)

![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
